molecular formula C25H17N5OS B11060232 4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

Cat. No.: B11060232
M. Wt: 435.5 g/mol
InChI Key: ITPWGHCYHKMEOD-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-phenyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 3-(4-METHOXYPHENYL)-6-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C25H17N5OS

Molecular Weight

435.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H17N5OS/c1-31-18-13-11-17(12-14-18)23-27-28-25-30(23)29-24(32-25)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3

InChI Key

ITPWGHCYHKMEOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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